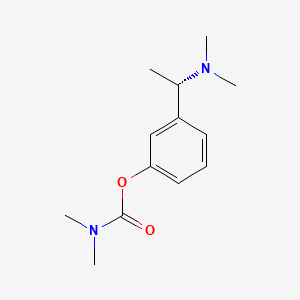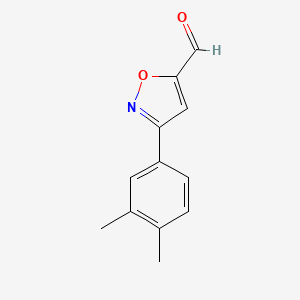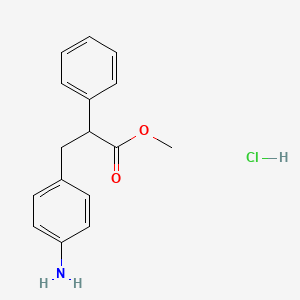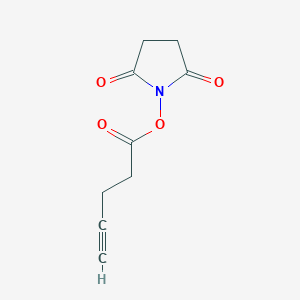
4-Pentynsäure-Succinimidyl-Ester
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as “4-pentynoic acid succinimidyl ester” or “Propargyl-C1-NHS ester”, is a colorless or light yellow liquid . It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . It is relatively stable at room temperature, but can burn in contact with fire sources or high temperatures .
Synthesis Analysis
The synthesis of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” involves several steps and conditions . The process includes the use of dichloromethane/trifluoroacetic acid (DCM/TFA), diisopropylethylamine (iPr2NEt), and dimethylformamide (DMF) among other reagents .
Molecular Structure Analysis
The molecular formula of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is C9H9NO4 . Its InChI code is 1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 . The molecular weight is 195.17 g/mol .
Chemical Reactions Analysis
“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” has been used in the synthesis of anticonvulsant drugs . It has shown activity in pain models and has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Physical And Chemical Properties Analysis
“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is a solid at room temperature . It has a topological polar surface area of 63.7 Ų . It has a XLogP3-AA value of -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Proteinmarkierung und Vernetzung
“4-Pentynsäure-Succinimidyl-Ester” ist eine aminreaktive Verbindung, die in der Proteinbiologie zur Markierung und Vernetzung von primären Aminen verwendet wird . Diese Verbindung reagiert mit primären Aminen, die am N-Terminus jeder Polypeptidkette und in der Seitenkette von Lysin (Lys, K) Aminosäureresten vorhanden sind .
Arzneimittel-Derivatisierung
Diese Verbindung dient als zentrales Reagenz, das die Derivatisierung verschiedener Medikamente und Moleküle erleichtert . Sie hat die Fähigkeit, stabile Amidbindungen zu bilden, was sie zu einem wichtigen Werkzeug in der Medikamentenforschung macht .
Biokonjugationsforschung
“this compound” wird in der Biokonjugationsforschung umfassend eingesetzt . Biokonjugation beinhaltet die kovalente und im Allgemeinen irreversible Anbindung einer chemischen Sonde oder eines anderen Moleküls an ein Biomolekül, und diese Verbindung spielt eine entscheidende Rolle in solchen Prozessen .
Alkylierung von Zellmembranproteinen
Diese Verbindung wurde zur Alkylierung von Zellmembranproteinen verwendet . Alkylierung ist ein Prozess, bei dem eine Alkingruppe in ein Molekül eingeführt wird, und in diesem Fall wird sie verwendet, um Zellmembranproteine zu modifizieren .
Anwendungen in der Click-Chemie
“this compound” wird in Click-Chemie-Anwendungen verwendet . Click-Chemie ist eine Art chemischer Reaktion, die durch ihre Effizienz, Spezifität und Orthogonalität gekennzeichnet ist, und diese Verbindung wird zur Bildung von 1,2,3-Triazolen zwischen Aziden und terminalen Alkinen in wässrigem Medium verwendet .
Therapeutisches Mittel für Komplementaritätsfehlpaarungen
Es wurde gezeigt, dass diese Verbindung an eine Reihe menschlicher Serumproteine bindet, und sie könnte ein potenzielles therapeutisches Mittel für Komplementaritätsfehlpaarungen sein . Dies bedeutet, dass sie möglicherweise zur Behandlung von Krankheiten eingesetzt werden könnte, bei denen eine Fehlpaarung in der Komplementarität bestimmter Proteine vorliegt .
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQOCPXVAZTWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Pentynoic acid succinimidyl ester used in conjunction with poly(N-isopropylacrylamide) (PNIPAAm) for DNA sensing?
A1: 4-Pentynoic acid succinimidyl ester plays a crucial role in linking single-stranded DNA (ssDNA) to PNIPAAm brushes, ultimately enabling DNA detection. This compound possesses a succinimidyl ester group, known for its reactivity towards primary amines. [] Researchers exploit this reactivity to covalently attach 4-Pentynoic acid succinimidyl ester to the amine group of a modified ssDNA probe. This ssDNA probe then undergoes a "click" reaction with azido-terminated PNIPAAm brushes grafted onto a gold surface. [] This creates a PNIPAAm-b-ssDNA copolymer brush, the core component of the DNA sensor.
Q2: How does the presence of 4-Pentynoic acid succinimidyl ester contribute to the sensitivity of the DNA sensor?
A2: While 4-Pentynoic acid succinimidyl ester primarily acts as a linker, its presence indirectly contributes to the sensor's sensitivity. The "click" reaction facilitated by this compound ensures a stable covalent bond between the PNIPAAm and ssDNA. [] This stability is crucial for forming a homogeneous complex where bio-multiple hydrogen bonds (BMHBs) enhance proton transfer, leading to a decreased resistivity in the system. [] When target DNA hybridizes with the probe, this homogeneity is disrupted, significantly increasing the resistivity and signaling DNA detection. Therefore, the stable linkage provided by 4-Pentynoic acid succinimidyl ester is essential for the sensor's ability to detect these subtle resistivity changes and consequently, the presence of target DNA.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


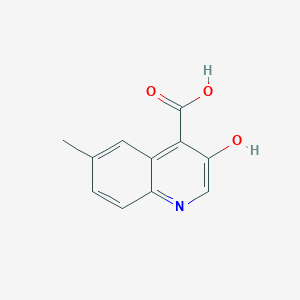
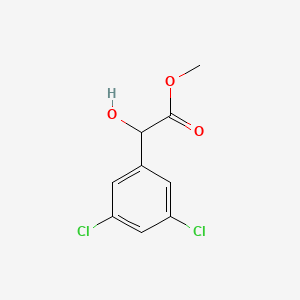
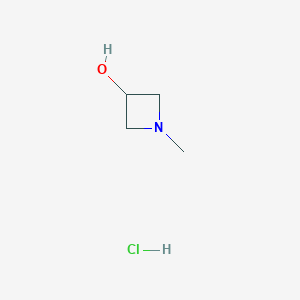
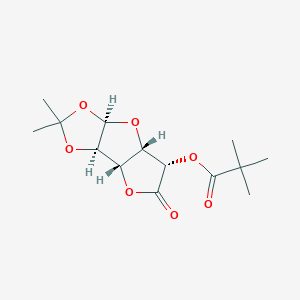
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

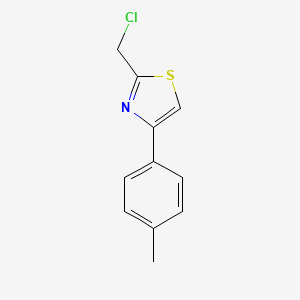
![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)
![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
